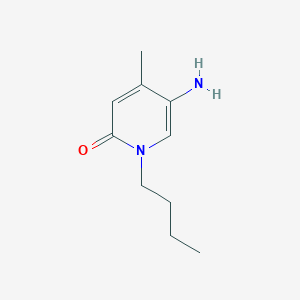

5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5-amino-1-butyl-4-methylpyridin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-3-4-5-12-7-9(11)8(2)6-10(12)13/h6-7H,3-5,11H2,1-2H3 |

InChI Key |

MAVWHXJFYOUZDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C(=CC1=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a butylamine derivative with a methylpyridine precursor, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated heterocyclic compounds.

Substitution: The amino group allows for nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, reduced heterocycles, and functionalized derivatives with potential biological activity.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one serves as a crucial intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions, facilitating the creation of more intricate compounds.

Reactivity and Functionalization:

The presence of the amino group enhances the compound's reactivity through hydrogen bonding, making it suitable for further modifications. This reactivity is exploited in synthesizing derivatives that exhibit enhanced properties or functionalities.

| Synthetic Pathway | Description | Outcome |

|---|---|---|

| Reaction with Boronic Acids | Utilizes palladium catalysis | High yields of substituted dihydropyridinones |

| Functional Group Modifications | Amino group substitutions | Varied biological activities |

Biological Research

Therapeutic Potential:

Research indicates that 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one exhibits significant biological activities. Studies focus on its interactions with various molecular targets, including enzymes and receptors, which may lead to therapeutic applications.

Case Studies:

-

Enzyme Activity Modulation:

A study demonstrated that derivatives of this compound could enhance enzyme activity in patient-derived cells by up to 7.4-fold compared to controls, indicating potential applications in treating genetic disorders like Hurler syndrome . -

Anticancer Activity:

In vitro studies have shown that analogs of 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one possess cytotoxic properties against various cancer cell lines. For instance, one derivative displayed an IC50 value of 2.01 µM against HT29 colorectal cancer cells .

Pharmacokinetics and Drug Development

Oral Bioavailability:

Efforts to improve the pharmacokinetic profile of this compound have led to modifications that enhance oral absorption without compromising efficacy. For instance, specific side chain alterations have resulted in increased plasma concentrations following oral administration .

Mechanism of Action:

The mechanism by which 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one exerts its biological effects often involves modulation of enzyme activity through competitive inhibition or allosteric effects, making it a candidate for drug development targeting metabolic pathways.

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Reaction with boronic acids for dihydropyridinones |

| Biological Research | Potential therapeutic agent | Enhances enzyme activity in genetic disorders |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | IC50 values indicating efficacy |

| Pharmacokinetics | Improved oral bioavailability through modifications | Increased plasma concentration post-administration |

Mechanism of Action

The mechanism of action of 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one with analogous compounds derived from the evidence:

Key Observations:

- Amino vs. Halogen Substituents: The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to bromine or iodine substituents, which may improve interactions with biological targets .

- Positional Isomerism : Bromine at position 6 (as in ) vs. position 5 or 4 alters electronic distribution and steric effects, influencing reactivity and binding specificity.

Biological Activity

5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one (ABMD) is a heterocyclic compound notable for its unique structure, which includes both an amino group and a butyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ABMD, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

ABMD has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | 5-amino-1-butyl-4-methylpyridin-2-one |

| InChI Key | MAVWHXJFYOUZDV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(N)C(=CC(=O)C)N |

The biological activity of ABMD is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act through the following mechanisms:

- Antioxidant Activity : Similar to other dihydropyridine derivatives, ABMD exhibits antioxidant properties that may protect cells from oxidative stress by scavenging free radicals and modulating redox signaling pathways .

- Enzyme Inhibition : ABMD may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections .

- Calcium Channel Modulation : The compound may influence calcium ion channels, which are critical in various cellular processes, including muscle contraction and neurotransmitter release .

Antimicrobial Activity

Research has indicated that ABMD possesses significant antimicrobial properties. A study evaluating various dihydropyridine derivatives found that compounds similar to ABMD effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

ABMD has been investigated for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research on similar compounds revealed that dihydropyridines could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic window .

Case Studies

- Study on Antioxidant Properties : A comparative analysis showed that ABMD exhibited higher antioxidant activity than traditional antioxidants like vitamin C when tested in lipid peroxidation assays. This suggests its potential application in preventing oxidative damage in biological systems .

- Inhibition of Cancer Cell Proliferation : In a recent study, ABMD was shown to significantly reduce the proliferation of human breast cancer cells (MCF-7) by up to 70% at a concentration of 50 µM after 48 hours of treatment. The study highlighted its role in cell cycle arrest at the G1 phase .

Comparative Analysis with Similar Compounds

ABMD shares structural similarities with other dihydropyridine derivatives, which are known for their diverse biological activities. Below is a comparison table highlighting key differences:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one (ABMD) | High | Moderate | High |

| 5-Amino-1-butyl-4-methylpyridin-2-one | Moderate | High | Moderate |

| 5-Amino-1-butyl-4-methyl-1,4-dihydropyridin-2-one | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.